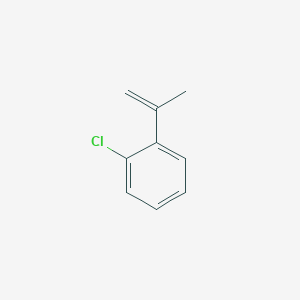
1-Chloro-2-(prop-1-EN-2-YL)benzene
Cat. No. B8769208
M. Wt: 152.62 g/mol
InChI Key: AAVXAQDZDGZZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03998894
Procedure details


A mixture of 375 parts of phosphoric acid (95% strength by weight) and 1 part of phenothiazine is irradiated for 10 minutes analogously to Example 11. A mixture of 52 parts of styrene, 76 parts of α-methyl-o-chlorostyrene and 94 parts of o-chloro-isopropylbenzene is added to the irradiated solution over 4 hours at 35° to 40° C. After completion of the addition, the mixture is stirred for a further hour at 40° C. The organic phase is separated off and washed with 150 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation gives 20 parts of 1-methyl-3-phenylindan and 68 parts of 1,3-dimethyl-3-(o-chlorophenyl)-indan (b.p. 147° to 152° C (0.4 mm)).
[Compound]
Name
375
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name


Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.[CH:6]1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH2:20]=[CH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH3:28][C:29]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1Cl)=[CH2:30].[Cl:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1[CH:45]([CH3:47])[CH3:46]>>[CH3:28][CH:29]1[C:31]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:30]1.[CH3:26][CH:25]1[C:24]2[C:47](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:45]([CH3:6])([C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][C:39]=2[Cl:38])[CH2:46]1
|
Inputs


Step One
[Compound]
|
Name
|
375
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Step Two
[Compound]
|
Name
|
52
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C1=C(C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)C(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further hour at 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is irradiated for 10 minutes analogously to Example 11
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the irradiated solution over 4 hours at 35° to 40° C
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 150 parts of 5 per cent strength by weight sodium hydroxide solution, and fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(C2=CC=CC=C12)C1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CC(C2=CC=CC=C12)(C1=C(C=CC=C1)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
